gamma-Decalactone

Übersicht

Beschreibung

δ-Decalacton: ist eine chemische Verbindung, die als Lacton klassifiziert wird und in Spuren in verschiedenen Früchten und Milchprodukten vorkommt . Es ist bekannt für sein angenehmes Aroma, das oft als nussig mit einer fruchtigen Note beschrieben wird. Diese Verbindung wird aufgrund ihrer Aromastoffe in der Lebensmittel-, Polymer- und Agrarindustrie weit verbreitet eingesetzt .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen:

Chemische Synthese: δ-Decalacton kann durch die Baeyer-Villiger-Oxidation von Delfon synthetisiert werden. Diese Reaktion beinhaltet die Oxidation von Ketonen zu Estern oder Lactonen unter Verwendung von Peroxiden oder Perssäuren.

Biologische Produktion: Es kann auch aus Biomasse durch Hydrierung von 6-Pentyl-α-Pyron hergestellt werden.

Industrielle Produktionsverfahren:

Mikrobielle Umwandlung: Bei diesem Verfahren werden Mikroorganismen verwendet, um Hydroxysäuren in δ-Decalacton umzuwandeln.

Chemische Synthese: Das Baeyer-Villiger-Oxidationsverfahren wird auch in industriellen Umgebungen eingesetzt, da es bei der Herstellung von δ-Decalacton aus Delfon effizient ist.

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Reduktion: Es kann unter geeigneten Bedingungen zu seinen entsprechenden Alkoholen reduziert werden.

Substitution: δ-Decalacton kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart von Nukleophilen.

Gängige Reagenzien und Bedingungen:

Reduktion: Hydrierungskatalysatoren wie Palladium auf Kohlenstoff können zur Reduktion von δ-Decalacton verwendet werden.

Substitution: Nukleophile wie Alkohole oder Amine können in Substitutionsreaktionen verwendet werden.

Hauptprodukte:

Oxidation: Das Hauptprodukt der Baeyer-Villiger-Oxidation von Delfon ist δ-Decalacton.

Reduktion: Die Reduktion von δ-Decalacton liefert seine entsprechenden Alkohole.

Substitution: Substitutionsreaktionen können je nach verwendetem Nukleophil verschiedene δ-Decalacton-Derivate liefern.

Wissenschaftliche Forschungsanwendungen

Food Industry Applications

Flavoring Agent

Gamma-decalactone is primarily used as a flavoring agent in food products. Its peach-like aroma makes it a popular choice in the formulation of beverages, desserts, and confectionery. Studies have shown that yeast strains, such as Yarrowia lipolytica, can effectively produce this compound from substrates like castor oil and glycerol, enhancing its commercial viability .

Case Study: Microbial Production

Research conducted on the microbial production of this compound demonstrated that specific yeast strains could yield significant amounts of this compound under optimized fermentation conditions. For instance, a study reported a production yield of 0.043 g/g from castor oil, showcasing the potential for large-scale production in the food industry .

Biotechnology Applications

Biotransformation Processes

this compound is produced through biotransformation processes involving microorganisms. The use of Yarrowia lipolytica has been highlighted for its ability to convert fatty acids into this compound efficiently. This biotechnological approach is not only sustainable but also allows for the utilization of waste materials as substrates .

Metabolic Engineering

Advancements in metabolic engineering have enabled researchers to enhance the production pathways of this compound. By disrupting specific genes in yeast strains, researchers have improved conversion yields significantly, paving the way for more efficient production methods .

Pharmaceutical Applications

Potential Therapeutic Uses

Emerging studies suggest that this compound may possess therapeutic properties. Its antioxidant and anti-inflammatory effects have been investigated, particularly in relation to extracts from plants like apricot kernels that contain this compound . These properties indicate potential applications in developing functional foods and nutraceuticals.

Safety and Regulatory Aspects

The safety assessment of this compound has been evaluated concerning its use in food products. According to research conducted by the Research Institute for Fragrance Materials (RIFM), existing data support its safe use at current levels of exposure, although further studies on repeated dose toxicity are recommended .

Summary Table of Applications

Wirkmechanismus

Molecular Targets and Pathways:

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

γ-Decalacton: Ein weiteres Lacton mit einem pfirsichartigen Aroma, das in ähnlicher Weise in der Lebensmittel- und Kosmetikindustrie verwendet wird.

ε-Decalacton: Wird in der Polymersynthese eingesetzt und hat ähnliche Anwendungen in der Lebensmittelindustrie.

ω-Pentadecalacton: Wird bei der Synthese von biologisch abbaubaren Polymeren verwendet und hat Anwendungen im medizinischen Bereich.

Einzigartigkeit:

Biologische Aktivität

Gamma-decalactone (GDL), a lactone compound with a distinct peach-like aroma, has garnered interest not only for its sensory properties but also for its biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, biosynthesis pathways, and potential applications in various fields.

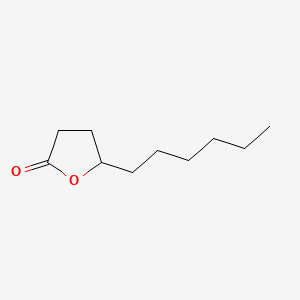

Chemical Structure and Properties

This compound is a cyclic ester derived from decanoic acid. Its chemical formula is , and it is classified as a flavoring agent in food products due to its pleasant aroma. The compound exists in two enantiomeric forms, which may exhibit different biological activities.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various microorganisms. It has been shown to inhibit the growth of:

- Filamentous Fungi : Effective against Aspergillus niger.

- Yeasts : Inhibits Candida albicans.

- Bacteria : Displays activity against Staphylococcus aureus .

The effectiveness of this compound against these pathogens suggests its potential use as a natural preservative in food and pharmaceutical applications.

Biosynthesis of this compound

The production of this compound occurs naturally in several fruit species, particularly peaches. The biosynthesis pathway involves the conversion of fatty acids through enzymatic processes. Notably, studies have highlighted the differences in GDL production between high-aroma and low-aroma peach cultivars. For instance, in the high-aroma cultivar 'Fenghuayulu', GDL levels were detectable at 124 days after full bloom, with concentrations increasing significantly thereafter .

Table 1: Comparison of GDL Production in Different Peach Cultivars

| Cultivar | GDL Detection Time (DAFB) | Peak Concentration |

|---|---|---|

| Fenghuayulu | 124 | High |

| Achutao | Not detected | N/A |

This data underscores the genetic and metabolic factors influencing GDL synthesis in fruit development.

Case Studies on Biological Activity

- Antimicrobial Efficacy : A study investigated the antimicrobial properties of this compound against foodborne pathogens. The results indicated that GDL could significantly reduce microbial load in contaminated food samples, providing evidence for its application as a natural preservative .

- Biotransformation Studies : Research on the biotransformation of substrates like castor oil into this compound using yeast strains (e.g., Yarrowia lipolytica) shows promise for sustainable production methods. The study optimized conditions such as pH and carbon source concentration to enhance GDL yield .

- Safety Assessment : A safety assessment indicated no mutagenic or clastogenic effects associated with this compound when evaluated through read-across methodologies from related compounds . This finding is crucial for its application in food and cosmetic industries.

Eigenschaften

IUPAC Name |

5-hexyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFYYFLINQYPWGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022109 | |

| Record name | gamma-Decanolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid; Liquid, Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a fruity, peach-like odour | |

| Record name | 2(3H)-Furanone, 5-hexyldihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(3H)-Furanone, 5-hexyldihydro- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | gamma-Decalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/452/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

114.00 to 116.00 °C. @ 0.50 mm Hg | |

| Record name | xi-5-Hexyldihydro-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | gamma-Decalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/452/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.950-0.955 | |

| Record name | gamma-Decalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/452/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00512 [mmHg] | |

| Record name | 2(3H)-Furanone, 5-hexyldihydro- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

706-14-9, 2825-92-5 | |

| Record name | γ-Decalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=706-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decan-4-olide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000706149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Decanolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Decanolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Furanone, 5-hexyldihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | gamma-Decanolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decan-4-olide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Decanolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-DECALACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HLS05KP9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary method for producing natural gamma-decalactone?

A1: Natural GDL is primarily produced through the biotransformation of ricinoleic acid, the main component of castor oil, by specific microorganisms, particularly yeasts like Yarrowia lipolytica. [, , , , , , , ]

Q2: How does the yeast Yarrowia lipolytica convert ricinoleic acid into this compound?

A2: Y. lipolytica utilizes peroxisomal β-oxidation to degrade ricinoleic acid. This multi-step process involves four key enzymes and ultimately leads to the formation of 4-hydroxydecanoic acid, the direct precursor of GDL. [, , ]

Q3: Is the lactonization process, converting 4-hydroxydecanoic acid to GDL, fully understood?

A3: While the exact mechanism of lactonization remains unclear, research suggests it might occur both within the peroxisome and outside, possibly involving specific enzymes. [, ]

Q4: Does oxygen availability impact GDL production by Yarrowia lipolytica?

A4: Yes, oxygen plays a crucial role in GDL production. Adequate oxygen supply is essential for optimal β-oxidation enzyme activity and efficient biotransformation of ricinoleic acid. Studies have shown that varying dissolved oxygen concentrations can significantly affect GDL yield. [, , ]

Q5: Are there alternative microbial sources for GDL production besides Yarrowia lipolytica?

A5: Yes, other yeasts like Sporidiobolus salmonicolor, Pichia guilliermondii, and even the brown-rot basidiomycete Piptoporus soloniensis have been reported to produce GDL. [, , , , ]

Q6: Can the efficiency of GDL production be improved?

A6: Research exploring strain optimization through mutagenesis and genetic engineering aims to enhance GDL productivity. Additionally, optimizing culture conditions like pH, substrate concentration, and aeration, as well as employing techniques like fed-batch fermentation, can significantly improve yields. [, , , , ]

Q7: How does the accumulation of GDL affect the producing yeast cells?

A7: GDL can exhibit toxic effects on yeast cells at higher concentrations, potentially impacting cell growth and viability. This toxicity has been linked to interactions with cell membranes and alterations in membrane fluidity and permeability. []

Q8: What is the molecular formula and weight of this compound?

A8: this compound has the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol.

Q9: What are the key spectroscopic characteristics of this compound?

A9: GDL can be identified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods help determine its structure and purity. [, , , , ]

Q10: Can the origin of this compound be determined analytically?

A10: Yes, Gas Chromatography Combustion/Pyrolysis Isotope Ratio Mass Spectrometry (GC-C/P-IRMS) allows for the differentiation between synthetic and naturally-sourced GDL by analyzing stable isotope ratios, specifically δ2H and δ13C values. []

Q11: What are the primary applications of this compound?

A11: GDL is widely used as a flavoring agent in various food products, including beverages, candy, and baked goods, due to its pleasant peach-like aroma. It also finds application in the fragrance industry for perfumes and cosmetics. [, , ]

Q12: Are there any challenges associated with incorporating this compound into products?

A12: GDL's volatility and sensitivity to degradation during processing and storage can pose challenges. Microencapsulation techniques using carriers like maltodextrin and gum Arabic have been explored to enhance its stability and controlled release. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.